N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety, a sulfanyl-linked 1,3-oxazole ring, and a 3-chlorophenyl substituent. The 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c20-14-3-1-2-13(7-14)17-9-22-19(26-17)27-10-18(23)21-8-12-4-5-15-16(6-12)25-11-24-15/h1-7,9H,8,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOZECKJNMZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex molecular structure characterized by the following components:
- Benzodioxole moiety : This structure is known for its potential interactions with various biological targets.
- Oxazole ring : Contributes to the compound's pharmacological properties.
- Sulfanyl group : May enhance the compound's reactivity and biological interactions.
The molecular formula is , with a molecular weight of approximately 364.85 g/mol.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
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Modulation of Signaling Pathways : It may interact with key signaling pathways, including:
- Wnt/β-catenin signaling : Involved in cell growth and differentiation.
- MAPK pathway : Plays a role in cell signaling related to growth and stress responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
Pharmacological Effects
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Several studies have indicated that this compound may possess anticancer properties. For example:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
Research has also highlighted the compound's potential antimicrobial properties:
- Bacterial Inhibition : The compound showed effectiveness against certain strains of bacteria in laboratory settings.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with the compound led to:
- A reduction in cell viability by over 50% at concentrations above 10 μM.
- Induction of apoptosis as evidenced by increased caspase activity.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity against Staphylococcus aureus. The findings revealed:
- Minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations (around 15 μg/mL).
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related acetamide derivatives, highlighting key differences in heterocyclic cores, substituents, and reported activities:
Key Structural and Functional Comparisons:
Heterocyclic Core Variations: 1,3-Oxazole (Target Compound): The oxazole ring offers a balance of hydrogen-bond acceptor (N) and donor (CH) sites, enhancing target engagement compared to purely aromatic systems. 1,3,4-Thiadiazole: The sulfur atom in thiadiazole (e.g., ) increases polarizability, favoring interactions with hydrophobic enzyme pockets.
Substituent Effects: Benzodioxole vs. Indole: The benzodioxole group in the target compound may confer greater oxidative stability compared to the indole moiety in , which is prone to electrophilic substitution.
This suggests that the sulfanyl-acetamide scaffold is a viable pharmacophore for targeting enzymatic active sites.
Synthetic Methodologies :
- The target compound’s synthesis likely parallels routes described for similar derivatives, such as nucleophilic substitution of sulfanyl-acetamides with heterocyclic thiols (e.g., ) or condensation reactions using hydrazine hydrate .
Research Findings and Gaps
- Structural Validation : Tools like SHELX () are critical for confirming molecular geometries via X-ray crystallography, ensuring accurate comparisons between analogs .
- Activity Data: Evidence gaps exist for the target compound’s specific biological or physicochemical properties.
- SAR Trends : The replacement of oxazole with oxadiazole or thiadiazole cores may modulate potency and selectivity, as seen in derivatives targeting urease or acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
